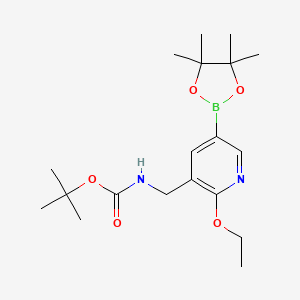
5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a Boc-protected aminomethyl group, and an ethoxy substituent on a pyridine ring. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that boronic esters, such as this compound, are often used in organic synthesis , suggesting that their targets could be a wide range of organic compounds.
Mode of Action
The compound, being a boronic ester, is known to undergo protodeboronation . Protodeboronation is a process where the boronate ester is converted into a boronic acid and an alkene . This reaction is catalyzed by a radical approach .
Biochemical Pathways
The compound is involved in the protodeboronation pathway . This pathway is crucial in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters . The protodeboronation of this compound can lead to the formation of various other compounds, depending on the reaction conditions .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.
Result of Action
The result of the compound’s action is the production of a variety of organic compounds through the protodeboronation pathway . These compounds can then be used in further reactions, depending on the desired end product .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the pH level can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of certain catalysts can influence the rate and direction of the protodeboronation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid or boronic ester is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.
Protection of the Aminomethyl Group: The aminomethyl group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Ethoxylation: The ethoxy group is introduced through an alkylation reaction, typically using an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Acids/Bases: Used in protodeboronation reactions.
Water or Aqueous Solutions: Used in hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through hydrolysis of the boronic ester.
Aminomethyl Derivatives: Formed after deprotection of the Boc group.
Scientific Research Applications
5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Used in the synthesis of boron-containing polymers and materials with unique electronic properties.
Biological Research: Studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
6-Ethoxypyridine-3-boronic Acid: Lacks the Boc-protected aminomethyl group.
5-(Aminomethyl)-6-ethoxypyridine-3-boronic Acid Pinacol Ester: Lacks the Boc protection.
Uniqueness
5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester is unique due to the presence of both the Boc-protected aminomethyl group and the ethoxy substituent on the pyridine ring. This combination of functional groups provides enhanced stability and reactivity, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O5/c1-9-24-15-13(11-22-16(23)25-17(2,3)4)10-14(12-21-15)20-26-18(5,6)19(7,8)27-20/h10,12H,9,11H2,1-8H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFGCYKNOSRJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

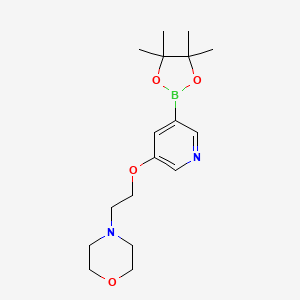
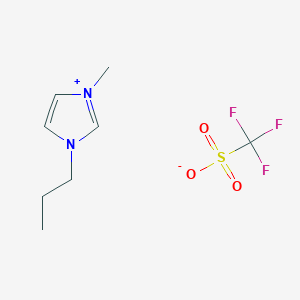
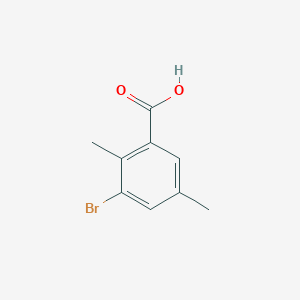
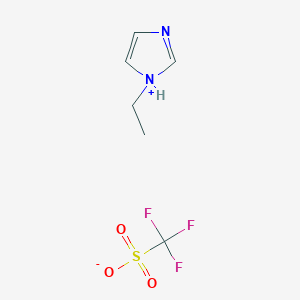
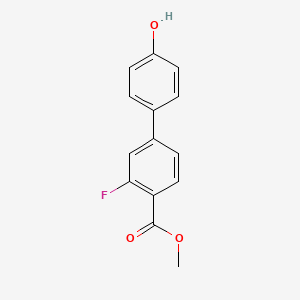
![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)
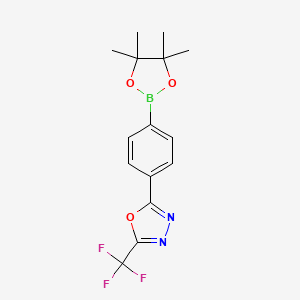
![3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)




![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
